4-(1,2,3,4-Tetrahydroquinolin-1-yl)benzoic acid
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Overview
Description
4-(1,2,3,4-Tetrahydroquinolin-1-yl)benzoic acid is an organic compound with the molecular formula C16H15NO2 and a molecular weight of 253.3 g/mol . This compound is characterized by the presence of a tetrahydroquinoline moiety attached to a benzoic acid group. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
The synthesis of 4-(1,2,3,4-Tetrahydroquinolin-1-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroquinoline and benzoic acid derivatives.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol. A catalyst such as sulfuric acid or hydrochloric acid may be used to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
4-(1,2,3,4-Tetrahydroquinolin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the benzoic acid group to a benzyl alcohol group.
Scientific Research Applications
4-(1,2,3,4-Tetrahydroquinolin-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1,2,3,4-Tetrahydroquinolin-1-yl)benzoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-(1,2,3,4-Tetrahydroquinolin-1-yl)benzoic acid can be compared with other similar compounds:
Similar Compounds: Compounds such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid and 4-(1H-tetrazol-5-yl)benzoic acid share structural similarities.
Properties
Molecular Formula |
C16H15NO2 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-yl)benzoic acid |
InChI |
InChI=1S/C16H15NO2/c18-16(19)13-7-9-14(10-8-13)17-11-3-5-12-4-1-2-6-15(12)17/h1-2,4,6-10H,3,5,11H2,(H,18,19) |
InChI Key |
SGCYMVDJMGVVMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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